
Vomifoliol
Übersicht
Beschreibung
Vomifoliol Description
This compound is a compound related to abscisic acid (ABA), distinguished by the absence of the 2,4-pentadiene sidechain. It has been found in various plant families and exhibits biological activities such as influencing stomatal closure in plants . This compound is a natural sesquiterpene compound and has been identified as a secondary metabolite in different species, including apple fruit , mangrove plants , and Tarenna obtusifolia . It has also been isolated from the roots of "kidney bean" (Phaseolus vulgaris L.) .
Synthesis Analysis
The synthesis of this compound has been approached
Wissenschaftliche Forschungsanwendungen
Neuroprotektion
Vomifoliol wurde als neuroprotektiv gegen Amyloid-Beta-induzierte Zytotoxizität in Neuroblastom-SH-SY5Y-Zellen identifiziert . Dies deutet auf seine mögliche Anwendung bei der Behandlung neurodegenerativer Erkrankungen wie der Alzheimer-Krankheit hin, bei der die Ablagerung von Amyloid-Beta eine bedeutende Rolle spielt.
Phytochemie
Im Bereich der phytochemischen Untersuchungen wurde this compound aus den Blättern von Tarenna obtusifolia und anderen Pflanzen isoliert . Seine Identifizierung trägt zum Verständnis der chemischen Zusammensetzung dieser Pflanzen und ihrer potenziellen medizinischen Eigenschaften bei.
Alzheimer-Krankheitsforschung
Die Verbindung hat eine moderate Hemmung der Aggregation von Amyloid-Beta (Aβ 1–42) gezeigt, einem pathologischen Merkmal der Alzheimer-Krankheit . Dies weist auf Vomifoliols Potenzial als Therapeutikum in den frühen Stadien der Alzheimer-Krankheit hin.
Naturstoffchemie
This compound ist Teil der laufenden Forschung nach Naturstoffen mit potenzieller biologischer Aktivität. Seine Isolierung und Identifizierung aus verschiedenen Pflanzen unterstreicht seine Bedeutung bei der Entdeckung neuer Verbindungen mit therapeutischen Anwendungen .
Pharmakognosie
Als pharmakognostische Verbindung unterstreicht die Isolierung von this compound aus endemischen Pflanzen wie Echiochilon fruticosum und seine Strukturaufklärung mit spektroskopischen Methoden seine Bedeutung für das Studium von Heilpflanzen und ihren Wirkstoffen .
Botanische Studien
Das Vorhandensein von this compound in bestimmten Pflanzen hat Auswirkungen auf botanische Studien, insbesondere im Hinblick auf das Verständnis der Pflanzenökologie und der chemischen Grundlage von Pflanzen-Tier-Interaktionen, wie z. B. Beweidungsmuster .
Medizinische Pflanzenforschung
Die Identifizierung von this compound in Pflanzen, die in der traditionellen Medizin verwendet werden, kann zur Validierung traditioneller Anwendungen und zur Entdeckung neuer medizinischer Anwendungen führen. Es dient als Brücke zwischen traditionellem Wissen und moderner Pharmakologie .
Agrarwissenschaft
Das Verständnis der chemischen Bestandteile von Pflanzen, einschließlich this compound, kann landwirtschaftliche Praktiken beeinflussen, wie z. B. die Auswahl von Pflanzen für Futtermittel auf der Grundlage ihres Nährwerts und potenzieller gesundheitlicher Vorteile für das Vieh .
Wirkmechanismus
Target of Action
Vomifoliol, a natural sesquiterpene compound, has been found to target Calcineurin (CN) , a key enzyme in the NFAT signaling pathway . It also interacts with amyloid-beta (Aβ 1–42) , a peptide involved in the pathogenesis of Alzheimer’s disease .
Mode of Action
This compound exhibits its action by inhibiting the activity of Calcineurin (CN) at relatively low cytotoxic concentrations . It also moderately inhibits the aggregation of amyloid-beta (Aβ 1–42), thereby exhibiting neuroprotective effects .
Biochemical Pathways
This compound affects the NFAT signaling pathway by inhibiting the dephosphorylation of NFAT1, a process induced by phorbol 12-myristate 13-acetate (PMA)/ionomycin (Io) in Jurkat cells . This inhibition leads to a decrease in the expression of Interleukin-2 (IL-2) . In the context of Alzheimer’s disease, this compound interferes with the aggregation of amyloid-beta (Aβ 1–42), a key pathological characteristic associated with the disease .
Pharmacokinetics
Its ability to inhibit key enzymes at relatively low concentrations suggests that it may have good bioavailability .
Result of Action
The inhibition of Calcineurin (CN) and the subsequent suppression of the NFAT signaling pathway by this compound result in the suppression of immune responses in Jurkat cells . In the context of Alzheimer’s disease, this compound’s interaction with amyloid-beta (Aβ 1–42) results in neuroprotective effects against Aβ-induced cytotoxicity .
Eigenschaften
IUPAC Name |
(4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQMCAKZRXOZLB-KOIHBYQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009964 | |
| Record name | (+)-Vomifoliol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23526-45-6, 50763-73-0 | |
| Record name | (+)-Vomifoliol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23526-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vomifoliol, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023526456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4S,3R)-(E)-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050763730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Vomifoliol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOMIFOLIOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P86438KC5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-HYDROXY-4-(3-HYDROXY-1-BUTENYL)-3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-ONE, (4S,3R)-(E)-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7QV234K84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What plant species are known to contain vomifoliol?
A1: this compound has been identified in a wide range of plant species, including but not limited to:
- Zizyphi Fructus []
- Broussonetia papyrifera []
- Pandanus nobilis x Pandanus vidalii []
- Mentha spp. []
- Palicourea officinalis []
- Vitex leptobotrys []
- Phaseolus vulgaris []
- Hedyotis corymbosa []
- Averrhoa carambola []
- Houttuyniae cordata []
- Allium sativum []
- Cucurbita pepo []
- Isatis indigotica []
- Vitis vinifera [, ]
- Litsea cubeba []
- Prunus persica []
- Euphorbia heteradena []
- Maesa membranacea []
- Dicliptera chinensis []
- Tithonia tagetiflora []
- Echiochilon fruticosum []
- Humulus lupulus []
- Caesalpinia minax []
- Rollinia emarginata []
- Cydonia vulgaris []
- Prunus mahaleb []
- Olea europeae []
- Lycium europaeum []
- Pedicularis cephalantha []
- Viola biflora []
- Aconitum tanguticum []
- Chimonanthus salicifolius []
- Tecoma stans []
- Lactuca sativa []
- Psychotria gitingensis []
- Villaria odorata []
- Lagerstroemia indica []
- Sida acuta []
- Prunus spinosa []
- Crotalaria thebaica []
- Bridelia ferruginea []
Q2: How is this compound typically isolated from plant material?
A2: this compound is commonly isolated using chromatographic techniques such as column chromatography and preparative thin-layer chromatography (TLC) [, , , ]. These methods separate compounds based on their polarity and affinity for the stationary and mobile phases.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C13H20O2 and a molecular weight of 212.30 g/mol.
Q4: What are the key spectroscopic features that characterize this compound?
A4: this compound is characterized by the following spectroscopic data:
- NMR spectroscopy: 1H and 13C NMR spectra reveal the presence of characteristic signals corresponding to the various proton and carbon environments in the molecule. [, , , , , ]
- Mass spectrometry (MS): MS analysis typically shows a molecular ion peak [M+] at m/z 212, confirming the molecular weight of this compound. [, , , ]
Q5: Has the crystal structure of this compound been determined?
A5: Yes, the crystal structure of this compound has been determined through X-ray diffraction analysis, providing insights into its three-dimensional structure. []
Q6: What are some of the reported biological activities of this compound?
A6: While not as extensively studied as other natural products, this compound has displayed some interesting biological activities, including:
- Phagostimulant activity: Research suggests that this compound acts as a potent phagostimulant for male Bactrocera latifrons (solanaceous fruit fly). []
- Potential gonado-protective effect: A study found that this compound, alongside other compounds, exhibited a potential protective effect against methotrexate-induced testicular injury in mice. This protective effect was attributed to anti-inflammatory, antioxidant, and antiapoptotic properties. []
- Antibacterial activity: this compound, identified in the leaf extracts of Sida acuta, has shown antibacterial activity against various bacterial strains, highlighting its potential use in treating common infections. []
Q7: Are there known interactions of this compound with biological targets?
A7: Specific interactions of this compound with biological targets and its downstream effects are not fully elucidated in the provided research papers. Further studies are needed to explore its mechanism of action and potential therapeutic applications.
Q8: How stable is this compound under different conditions?
A8: While the research papers don't explicitly detail this compound's stability under various conditions, some insights can be gleaned:
- Heat treatment: Several C13-norisoprenoids, including this compound, are known to degrade upon heat treatment at natural pH conditions, leading to the formation of various aroma compounds. []
- Enzymatic hydrolysis: this compound is frequently found in plants in a glycosidically bound form. This suggests that it can be released from these conjugates through enzymatic hydrolysis. [, , , , , , ]
Q9: Have there been successful syntheses of this compound?
A9: Yes, optically active stereoisomers of this compound and its glucosides (roseoside stereoisomers) have been successfully synthesized. This synthetic approach utilized an asymmetric transfer hydrogenation of α,β-acetylenic ketone as a key step. [] Another non-relay total synthesis of this compound and its C-9 epimer has been reported. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



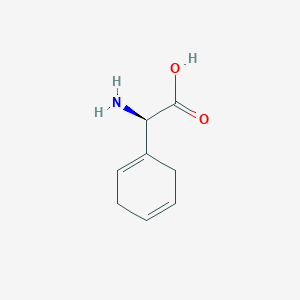
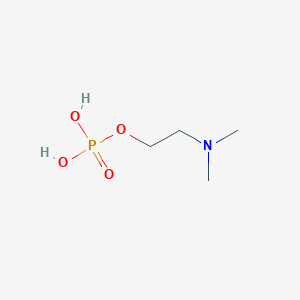
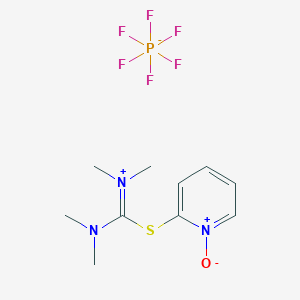

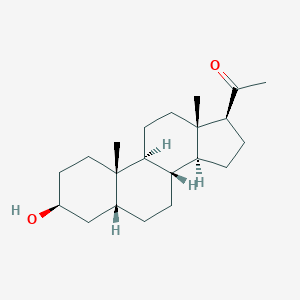

![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)

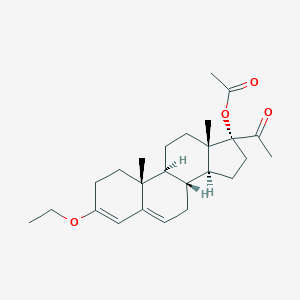
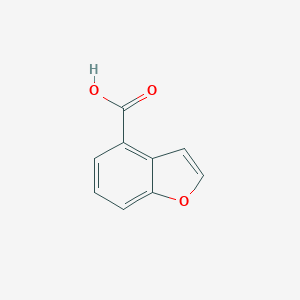

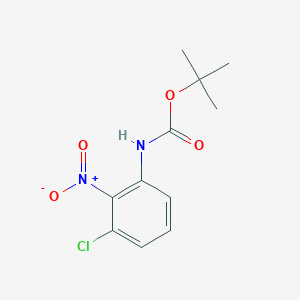
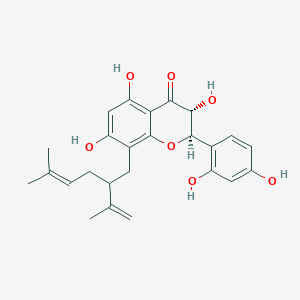
![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)